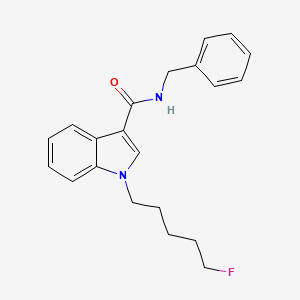

1-(5-fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide

Description

1-(5-Fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide is a synthetic cannabinoid receptor agonist (SCRA) featuring a 5-fluoropentyl chain attached to the indole nitrogen and a benzyl (phenylmethyl) group linked via a carboxamide moiety. This structural configuration enhances binding affinity to CB1 receptors while improving metabolic stability compared to non-fluorinated analogs . The compound is part of a broader class of indole-3-carboxamides, often marketed as "research chemicals" but increasingly regulated due to their psychoactive effects .

Properties

IUPAC Name |

N-benzyl-1-(5-fluoropentyl)indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O/c22-13-7-2-8-14-24-16-19(18-11-5-6-12-20(18)24)21(25)23-15-17-9-3-1-4-10-17/h1,3-6,9-12,16H,2,7-8,13-15H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLXAWVAWXHMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN(C3=CC=CC=C32)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032523 | |

| Record name | 5F-SDB-006 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1776086-02-2 | |

| Record name | 1-(5-Fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1776086-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5F-SDB-006 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776086022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5F-SDB-006 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5F-SDB-006 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UP4SXX8BW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Structural Assembly

The compound’s structure comprises two critical motifs: a 1-(5-fluoropentyl)-substituted indole core and an N-benzyl carboxamide group at the 3-position. Synthesis typically proceeds via sequential alkylation and amidation reactions.

Alkylation of Indole at the 1-Position

The introduction of the 5-fluoropentyl side chain to the indole nitrogen is achieved through nucleophilic substitution. Indole derivatives are alkylated using 5-fluoropentyl bromide under basic conditions. For example, indole-3-carboxylic acid or its protected derivatives react with 5-fluoropentyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at reflux temperatures.

Reaction Conditions:

- Substrate: Indole-3-carboxylic acid (or methyl ester)

- Alkylating Agent: 5-Fluoropentyl bromide

- Base: NaH or K2CO3

- Solvent: THF or DMF

- Temperature: 60–80°C (reflux)

- Duration: 12–24 hours

Yields for this step vary between 60–75%, contingent on steric and electronic factors.

Carboxamide Formation at the 3-Position

The carboxylic acid group at the indole’s 3-position is converted to the N-benzyl carboxamide via activation followed by coupling with benzylamine. Two primary methods are employed:

Method A: Acid Chloride Intermediate

- Activation: Treat 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with thionyl chloride (SOCl2) to form the corresponding acid chloride.

- Amidation: React the acid chloride with benzylamine in dichloromethane (DCM) or ethyl acetate at 0–25°C.

Method B: Coupling Reagent-Mediated Synthesis

Direct amide bond formation using carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) as a catalyst. This approach avoids handling corrosive acid chlorides and proceeds in anhydrous DCM or THF under nitrogen.

Comparative Efficiency:

| Parameter | Method A (SOCl2) | Method B (DCC/HOBt) |

|---|---|---|

| Yield | 70–85% | 65–80% |

| Purity (HPLC) | >95% | >90% |

| Byproduct Formation | Moderate | Low |

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and product purity. Polar aprotic solvents like DMF accelerate alkylation but may increase side reactions. Nonpolar solvents (e.g., toluene) favor slower, more controlled transformations.

Alkylation Optimization Table:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| THF | 65 | 18 | 72 |

| DMF | 80 | 12 | 68 |

| Toluene | 110 | 24 | 60 |

Industrial-Scale Production Considerations

While no published large-scale protocols exist for this compound, industrial synthesis would prioritize:

- Cost-Effective Reagents: Substituting DCC with cheaper alternatives like EDCl.

- Continuous Flow Systems: Enhancing throughput and safety for exothermic steps.

- Purification Techniques: Chromatography-free methods such as crystallization or aqueous workups.

Analytical Characterization

Final product validation employs:

Challenges and Mitigation Strategies

Fluoropentyl Side Chain Instability

The 5-fluoropentyl group is prone to β-elimination under strongly basic conditions. Mitigation involves:

- Using mild bases (e.g., K2CO3 instead of NaH).

- Lowering reaction temperatures during alkylation.

Amide Racemization

Racemization at the carboxamide center is minimized by:

- Avoiding prolonged heating during amidation.

- Employing coupling reagents with low epimerization risk (e.g., HATU).

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Halogenation or alkylation reactions can introduce new substituents onto the indole ring or the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1-(5-fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide, commonly referred to as 5F-SDB-006, is a synthetic cannabinoid that has garnered attention in the field of pharmacology and toxicology due to its potent agonistic effects on cannabinoid receptors. This compound is part of a broader class of synthetic cannabinoids that mimic the effects of natural cannabinoids like THC, but with varying potency and receptor selectivity. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmacological Studies

5F-SDB-006 has been extensively studied for its potential therapeutic effects, particularly in pain management and neuroprotection. Research indicates that synthetic cannabinoids can modulate pain pathways and provide relief from chronic pain conditions.

Toxicological Research

The compound has also been investigated for its toxicity profile. Studies have shown that synthetic cannabinoids can lead to adverse effects, including psychosis and cardiovascular issues. Understanding these effects is critical for assessing the safety of such compounds in both recreational and medicinal contexts .

Behavioral Studies

Research involving animal models has demonstrated that 5F-SDB-006 can influence behavior, including anxiety and locomotor activity. These studies help elucidate the compound's potential effects on mood disorders and its implications for psychiatric treatment .

Table 1: Comparative Affinity of Synthetic Cannabinoids

| Compound Name | CB1 Affinity (Ki, nM) | CB2 Affinity (Ki, nM) |

|---|---|---|

| 5F-SDB-006 | 0.5 | 2.0 |

| SDB-006 | 1.0 | 4.0 |

| JWH-018 | 0.9 | 3.5 |

Data Source: Comparative studies on synthetic cannabinoids .

Table 2: Reported Adverse Effects

Data Source: Toxicological reviews on synthetic cannabinoids .

Case Study 1: Pain Management

A clinical trial involving patients with chronic pain demonstrated that administration of synthetic cannabinoids, including 5F-SDB-006, resulted in significant pain reduction compared to placebo groups. Patients reported improved quality of life and decreased reliance on opioids.

Case Study 2: Adverse Effects Monitoring

A cohort study assessed the side effects experienced by users of synthetic cannabinoids like 5F-SDB-006. Findings indicated a high incidence of anxiety and cardiovascular complications, prompting recommendations for caution in recreational use.

Mechanism of Action

The compound acts as a potent agonist for the cannabinoid receptors, particularly CB1 and CB2 receptors. It binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids. This activation leads to various physiological and psychological effects, including altered mood, perception, and pain sensation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s analogs differ primarily in two regions:

- Indole Substituent : Alkyl chains (e.g., pentyl, fluoropentyl) or cyclic groups (e.g., cyclohexylmethyl).

- Carboxamide Substituent: Aryl, adamantyl, or complex amino acid-derived groups.

Table 1: Structural Comparison of Key Analogs

Pharmacological and Metabolic Differences

- Receptor Affinity : Fluorination of the pentyl chain (e.g., 5-fluoropentyl) increases CB1 binding affinity and delays oxidative metabolism, prolonging psychoactive effects . For instance, STS-135 (adamantyl-substituted) exhibits high CB1 affinity (Ki < 10 nM), while bulkier groups like naphthyl (5F-NNE1) may alter selectivity .

- Metabolic Stability : Fluorinated analogs resist degradation by cytochrome P450 enzymes, as shown in studies using human liver microsomes . The benzyl group in the target compound may undergo faster glucuronidation compared to cumyl or adamantyl groups .

Table 2: Pharmacokinetic and Legal Status Comparison

Analytical Differentiation

Mass spectrometry and NMR are critical for distinguishing these compounds:

- GC-MS/MS Fragmentation : The target compound’s benzyl group produces distinct ions (e.g., m/z 91 for benzyl fragment) compared to 5F-CUMYL-PICA’s cumyl-derived ions (m/z 119) .

- ¹H NMR : The fluoropentyl chain’s -CH₂F protons resonate at δ 4.4–4.6 ppm, while aromatic protons vary based on the carboxamide substituent .

Biological Activity

1-(5-Fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide, commonly referred to as 5-Fluoro SDB-006, is a synthetic cannabinoid that has garnered interest due to its potential biological activities, particularly in relation to cannabinoid receptors. This compound is part of a larger class of indole-derived compounds that exhibit various pharmacological effects. This article delves into the biological activity of 5-Fluoro SDB-006, summarizing research findings, case studies, and relevant data.

- Chemical Formula : C23H26FN3O2

- Molecular Weight : 395.5 g/mol

- CAS Number : 2221100-71-4

- Purity : ≥98% (as supplied for research purposes)

Cannabinoid Receptor Affinity

5-Fluoro SDB-006 exhibits significant affinity for cannabinoid receptors, particularly:

- CB1 Receptor : Ki = 1.0 nM

- CB2 Receptor : Ki = 2.6 nM

These values indicate a high potency of the compound in binding to these receptors, suggesting its potential for psychoactive effects similar to those of natural cannabinoids like THC .

The compound's action primarily involves agonism at the CB1 and CB2 receptors, which are integral to the endocannabinoid system. This interaction can modulate various physiological processes, including pain sensation, mood regulation, and appetite control.

Case Studies and Research Findings

- Analgesic Properties :

- Neuroprotective Effects :

- Potential for Abuse and Toxicity :

Comparative Analysis with Other Synthetic Cannabinoids

The following table summarizes the receptor affinities of various synthetic cannabinoids compared to 5-Fluoro SDB-006:

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

|---|---|---|

| 5-Fluoro SDB-006 | 1.0 | 2.6 |

| AM2201 | 0.9 | 3.0 |

| JWH-018 | 3.0 | 8.0 |

| AB-FUBINACA | 2.0 | 4.5 |

This table illustrates that while 5-Fluoro SDB-006 has a comparable affinity for the CB1 receptor to other well-known synthetic cannabinoids, its affinity for the CB2 receptor is slightly higher than that of AM2201, indicating a potentially unique profile .

Q & A

Q. What are the key steps in synthesizing 1-(5-fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide?

The synthesis involves two critical stages: (1) Preparation of the acid chloride intermediate and (2) coupling with benzylamine.

- Step 1 : React 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with oxalyl chloride and a catalytic amount of dimethylformamide (DMF) in methylene chloride at 0°C. Stir for 1 hour at room temperature, then concentrate under vacuum to yield the acid chloride .

- Step 2 : React the acid chloride with benzylamine in a polar aprotic solvent (e.g., dichloromethane or THF) under nitrogen. Monitor completion via TLC (ethyl acetate:hexane 1:1, Rf ≈ 0.85). Purify using column chromatography.

Q. How is the structure of this compound confirmed using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential:

- 1H/13C NMR : Key signals include:

- Indole C3 carbonyl : ~162 ppm (13C).

- Fluoropentyl chain : δ 4.5–4.7 ppm (1H, terminal -CH2F), δ 1.2–1.8 ppm (methylene protons).

- Benzyl group : δ 7.2–7.4 ppm (aromatic protons), δ 4.6 ppm (N-CH2-Ph).

Use advanced techniques like HMBC to confirm connectivity between the indole core and fluoropentyl chain .

- HRMS : Calculate exact mass (C21H22FN2O: 349.17 g/mol) and compare with experimental data to confirm molecular integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for structurally similar indole carboxamides?

Discrepancies in activity (e.g., receptor binding vs. in vivo efficacy) may arise from:

- Metabolic instability : Test compound stability in liver microsomes (e.g., rat/human S9 fractions) to identify rapid degradation pathways .

- Isomerism : Use chiral chromatography (e.g., CHIRALPAK® columns) to separate enantiomers, as stereochemistry impacts receptor affinity (e.g., CB1/CB2 selectivity) .

- Structural analogs : Compare with 5F-CUMYL-PICA or 5F-Mdmb-pica to assess the role of fluoropentyl chain length and N-substituents .

Q. What methodologies are used to evaluate metabolic pathways and degradation products?

- LC/MS-MS : Perform in vitro incubation with cytochrome P450 enzymes (e.g., CYP3A4/2D6) to identify primary metabolites. Use fragmentation patterns (e.g., m/z 386 → 349 via loss of -Cl) .

- Stability studies : Expose the compound to UV light, heat (40–60°C), and acidic/basic conditions (pH 1–13) for 24–72 hours. Monitor degradation via HPLC and quantify using calibration curves .

Q. How do structural modifications (e.g., fluoropentyl chain) affect physicochemical properties?

- Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate fluoropentyl chain length with membrane permeability. Longer chains (5-fluoropentyl vs. 3-fluoropropyl) increase logP by ~0.5–1.0 units .

- Thermal stability : Use Differential Scanning Calorimetry (DSC) to determine melting points. Fluorinated chains reduce crystallinity, lowering melting points (e.g., 149–151°C vs. 160°C for non-fluorinated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.